

A Technical Guide to the Spectroscopic Profile of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diiodo-5-nitrobenzene

Cat. No.: B1340216

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of **1,3-diiodo-5-nitrobenzene**, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Properties

1,3-diiodo-5-nitrobenzene is an aromatic compound with the chemical formula $C_6H_3I_2NO_2$ and a molecular weight of 374.90 g/mol .^[1] Its structure consists of a benzene ring substituted with two iodine atoms at positions 1 and 3, and a nitro group at position 5. This substitution pattern significantly influences the electronic environment of the benzene ring, which is reflected in its spectroscopic signatures.

Key Molecular Identifiers:

- CAS Number: 57830-60-1^[1]
- Molecular Formula: $C_6H_3I_2NO_2$ ^[1]
- Molecular Weight: 374.90 g/mol ^[1]

Caption: Molecular structure of **1,3-diiodo-5-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **1,3-diiodo-5-nitrobenzene** are discussed below.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of a solid sample like **1,3-diiodo-5-nitrobenzene** would involve:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **1,3-diiodo-5-nitrobenzene** is expected to be relatively simple due to the molecule's symmetry. The electron-withdrawing nature of the nitro group and the iodine atoms will deshield the aromatic protons, causing them to resonate at a downfield chemical shift.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 8.7	Triplet (t)	1H	H-2
~ 8.2 - 8.4	Doublet (d)	2H	H-4, H-6

Interpretation:

- The proton at the C-2 position (H-2) is situated between two iodine atoms and is expected to be the most deshielded, appearing as a triplet due to coupling with the two equivalent protons at C-4 and C-6.
- The protons at the C-4 and C-6 positions are chemically equivalent and will appear as a single signal. This signal is expected to be a doublet due to coupling with the H-2 proton.
- The predicted chemical shifts are based on the analysis of similar compounds. For instance, the protons in 1,3-diiodobenzene appear around 8.0 ppm, and the introduction of a strongly electron-withdrawing nitro group, as seen in nitrobenzene where ortho protons are around 8.25 ppm, would shift these signals further downfield.[2]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 148 - 150	C-5 (C-NO_2)
~ 138 - 142	C-2
~ 130 - 135	C-4, C-6
~ 95 - 100	C-1, C-3 (C-I)

Interpretation:

- C-5 (C-NO₂): The carbon atom attached to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro group, appearing in the 148-150 ppm range.
- C-2: This carbon is situated between two iodine atoms and adjacent to the nitro-substituted carbon, leading to a downfield shift.
- C-4 and C-6: These equivalent carbons are expected to resonate at a chemical shift typical for aromatic carbons influenced by a nitro group.
- C-1 and C-3 (C-I): The carbon atoms directly bonded to iodine are expected to be the most upfield-shifted aromatic signals. This is due to the "heavy atom effect" of iodine, which is a well-documented phenomenon in ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

- Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of **1,3-diiodo-5-nitrobenzene** is expected to be dominated by absorptions corresponding to the nitro group and the substituted benzene ring.

Predicted Frequency (cm ⁻¹)	Vibrational Mode	Expected Intensity
~ 3100 - 3000	Aromatic C-H stretch	Weak to Medium
~ 1600 - 1585	Aromatic C=C stretch	Medium
~ 1530 - 1500	Asymmetric NO ₂ stretch	Strong
~ 1350 - 1330	Symmetric NO ₂ stretch	Strong
~ 880 - 800	C-H out-of-plane bend	Strong
~ 750 - 650	C-I stretch	Medium to Strong

Interpretation:

- Aromatic C-H Stretch: The weak to medium bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in an aromatic ring.[3]
- Aromatic C=C Stretch: The absorption in the 1600-1585 cm⁻¹ range is typical for C=C stretching vibrations within the benzene ring.
- NO₂ Stretches: The most prominent features in the IR spectrum are expected to be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[4]
- C-H Out-of-plane Bend: A strong band in the 880-800 cm⁻¹ region is indicative of the out-of-plane bending of the aromatic C-H bonds, which is characteristic of the substitution pattern.
- C-I Stretch: The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: MS Analysis

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

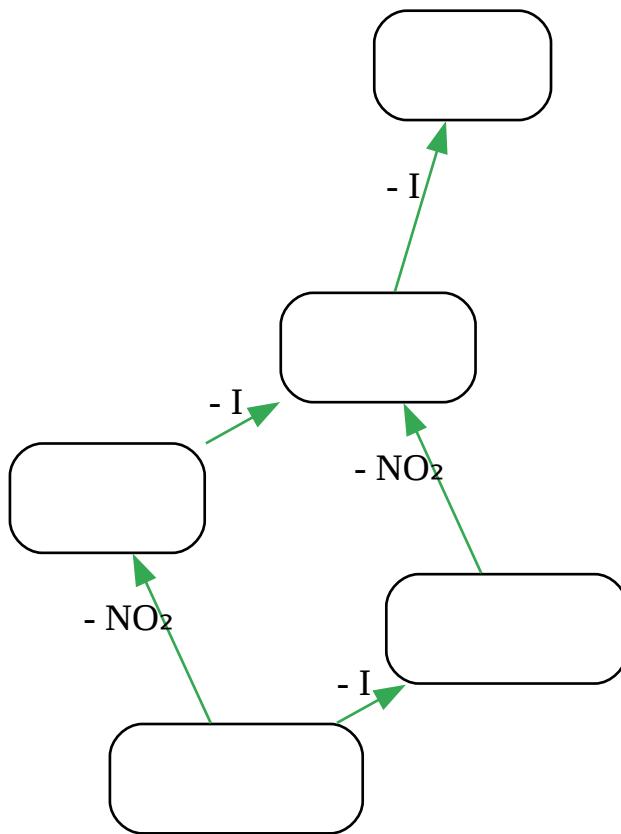
Predicted Mass Spectrum

The EI mass spectrum of **1,3-diiodo-5-nitrobenzene** is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Predicted m/z	Ion	Formation
375	$[M]^{+\cdot}$	Molecular Ion
329	$[M - NO_2]^+$	Loss of a nitro group
248	$[M - I]^+$	Loss of an iodine atom
202	$[M - I - NO_2]^+$	Loss of iodine and a nitro group
127	$[I]^{+}$	Iodine cation
76	$[C_6H_4]^{+\cdot}$	Benzene ring fragment

Interpretation and Fragmentation Pathway:

The molecular ion peak ($[M]^{+\cdot}$) is expected at an m/z of 375, corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the relative strengths of the bonds and the stability of the resulting fragments.



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Caption: Predicted major fragmentation pathway for **1,3-diiodo-5-nitrobenzene** in EI-MS.

- Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 329.[5]
- Loss of Iodine: The C-I bond is relatively weak and can cleave to give a fragment ion at m/z 248.
- Sequential Losses: Subsequent loss of the other substituents can lead to further fragmentation, such as the ion at m/z 202, resulting from the loss of both an iodine atom and a nitro group.
- Benzene Ring Fragment: A peak at m/z 76, corresponding to a benzene or benzene radical cation, may also be observed.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **1,3-diiodo-5-nitrobenzene**. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for researchers in the identification, characterization, and utilization of this important chemical intermediate. The protocols and interpretations presented herein provide a solid framework for the empirical analysis of this and similar molecules.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 1,3-Diiodo-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340216#spectroscopic-data-of-1-3-diiodo-5-nitrobenzene>

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